molecular formula C11H8FNO4 B3081730 2,5-DIOXOPYRROLIDIN-1-YL 3-FLUOROBENZOATE CAS No. 110920-19-9

2,5-DIOXOPYRROLIDIN-1-YL 3-FLUOROBENZOATE

Cat. No.: B3081730
CAS No.: 110920-19-9
M. Wt: 237.18 g/mol
InChI Key: WMWZKPQQSXKNEW-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-fluorobenzoate is a chemical compound with the molecular formula C11H8FNO4 and a molecular weight of 237.18 g/mol . This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules and has been studied for its biological activities.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione plays a crucial role in biochemical reactions, particularly due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with carbonic anhydrase isoenzymes, such as hCA I and hCA II . These interactions are significant as they can influence the enzyme’s activity, potentially leading to therapeutic applications in diseases where carbonic anhydrase plays a role. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in detoxification and clearance of toxic substances . By modulating these pathways, 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione can alter cellular responses to external stimuli, potentially leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action often involves the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can lead to conformational changes in the enzyme, thereby reducing its activity. Additionally, 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s efficacy plateaus beyond a certain dosage . Additionally, high doses of 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione can result in toxicity, affecting the overall health and function of the organism.

Metabolic Pathways

1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism often involves its conversion into active or inactive metabolites, which can further influence its biological activity . These metabolic pathways are crucial for understanding the compound’s overall effects on cellular and organismal health.

Transport and Distribution

The transport and distribution of 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in therapeutic applications.

Subcellular Localization

1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interaction with specific biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl 3-fluorobenzoate typically involves the reaction of 3-fluorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl 3-chlorobenzoate: Similar in structure but with a chlorine atom instead of fluorine.

    2,5-Dioxopyrrolidin-1-yl 3-bromobenzoate: Similar in structure but with a bromine atom instead of fluorine.

    2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate: Similar in structure but with an iodine atom instead of fluorine.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications, such as drug development and material science .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWZKPQQSXKNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204377
Record name Benzoic acid, 3-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110920-19-9
Record name Benzoic acid, 3-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110920-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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